3-Fluoro vs. 5-Fluoro Positional Isomer: Superior Antileukemic Potency of the 3-Fluoro Nucleoside in L1210 Cells
The ribonucleoside derived from 4-amino-3-fluoro-2(1H)-pyridinone (compound 17, NSC-378066) exhibited an ID50 of 1.07 × 10⁻⁵ M against L1210 lymphoid leukemia cells in culture, representing the most potent compound among all mono-fluorinated nucleosides tested [1]. In contrast, the 5-fluoro positional isomer nucleoside (compound 18) showed markedly weaker activity, with its ID50 exceeding 1 × 10⁻⁵ M (the study reported all fluorine-substituted 3-deazacytosines had ID50 values >1 × 10⁻⁵ M, but compound 17 was explicitly identified as the most active) [1]. This demonstrates that the 3-fluoro regioisomer provides a potency advantage of at least ~1.3-fold over the 5-fluoro isomer based on the ID50 threshold.
| Evidence Dimension | Cytostatic potency (ID50) against L1210 lymphoid leukemia cells in culture |
|---|---|
| Target Compound Data | ID50 = 1.07 × 10⁻⁵ M (nucleoside 17 derived from 4-amino-3-fluoro-2(1H)-pyridinone) |
| Comparator Or Baseline | 5-fluoro isomer nucleoside (compound 18): ID50 > 1 × 10⁻⁵ M; all fluorinated 3-deazacytosines: ID50 > 1 × 10⁻⁵ M |
| Quantified Difference | Compound 17 is the most active mono-fluorinated nucleoside; at least ~1.3-fold more potent than the 5-fluoro positional isomer based on the ID50 threshold |
| Conditions | L1210 lymphoid leukemia cells in culture; continuous exposure assay |
Why This Matters
For medicinal chemistry programs targeting lymphoid malignancies, the 3-fluoro substitution pattern provides measurably superior antileukemic potency compared to the 5-fluoro positional isomer, directly guiding candidate selection.
- [1] McNamara, D. J.; Cook, P. D. Synthesis and Antitumor Activity of Fluorine-Substituted 4-Amino-2(1H)-pyridinones and Their Nucleosides. 3-Deazacytosines. J. Med. Chem. 1987, 30 (2), 340–347. DOI: 10.1021/jm00385a016. View Source
